Titanium trimethacrylate methoxyethoxythoxide
Description
Titanium trimethacrylate methoxyethoxythoxide (TTMM) is an organometallic compound characterized by a titanium center coordinated with three methacrylate groups and a methoxyethoxythoxide ligand. The methoxyethoxy group may enhance solubility in organic solvents, while methacrylate moieties enable cross-linking in polymeric networks .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium trimethacrylate methoxyethoxythoxide is typically synthesized through the reaction of titanium tetrachloride with methacrylic acid and methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3CH2=C(CH3)COOH+CH3OCH2CH2OH→Ti(OCH2CH2OCH3)(O2CCH2C(CH3)=CH2)3+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Titanium trimethacrylate methoxyethoxythoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The methoxyethoxy groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium-ligand complexes
Scientific Research Applications
Titanium trimethacrylate methoxyethoxythoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of titanium-containing polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in cancer treatment as a component of targeted drug delivery systems.
Industry: Used in the production of advanced materials, such as coatings and composites, due to its strong bonding capabilities.
Mechanism of Action
The mechanism of action of titanium trimethacrylate methoxyethoxythoxide involves its ability to form strong bonds with various substrates. The compound interacts with molecular targets through coordination bonds, leading to the formation of stable complexes. These interactions are facilitated by the presence of methacrylate and methoxyethoxy groups, which enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Titanium Alkoxides
Titanium Ethoxide (Ti(OCH₂CH₃)₄)
- Structure : A tetraalkoxide with four ethoxide ligands. Unlike TTMM, it lacks methacrylate groups, making it more volatile and reactive toward hydrolysis .
- Reactivity : Rapidly hydrolyzes to TiO₂ in moisture, limiting its stability in aqueous environments. TTMM’s methacrylate groups likely reduce hydrolysis rates.
- Applications : Used as a sol-gel precursor for TiO₂ coatings. TTMM’s methacrylate functionality could enable covalent bonding in polymer matrices, enhancing material toughness .
Table 1: Structural and Functional Comparison
| Property | TTMM | Titanium Ethoxide |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O₈Ti (hypothetical) | C₈H₂₀O₄Ti |
| Ligands | 3 methacrylate, 1 methoxyethoxide | 4 ethoxide |
| Hydrolysis Sensitivity | Moderate (methacrylate stabilizes) | High |
| Primary Use | Polymer hybrids, catalysis | TiO₂ synthesis, sol-gel processes |
Comparison with Organic Methacrylate Cross-Linkers
Trimethylolpropane Trimethacrylate (TRIM)
- Structure : A purely organic trifunctional cross-linker without metal centers .
- Functionality : Enhances polymer rigidity via three methacrylate groups. TTMM combines cross-linking with titanium’s catalytic/UV-blocking properties.
- Performance: TRIM achieves high cross-linking density in polymers like poly(OMA-TRIM) monoliths for solid-phase extraction . TTMM could offer similar density while introducing TiO₂ nanoparticles upon decomposition.
Table 2: Cross-Linking Efficiency
Comparison with Titanium Tetrachloride (TiCl₄)
- Safety : TiCl₄ is highly corrosive, reacts violently with water, and requires stringent handling . TTMM’s organic ligands likely mitigate such hazards.
- Utility : TiCl₄ is a precursor for TiO₂ production and Ziegler-Natta catalysts. TTMM’s applications are niche, focusing on specialty polymers rather than bulk chemical synthesis.
Physical and Chemical Properties (Inferred)
- Solubility : Expected to dissolve in polar aprotic solvents (e.g., THF, DMF) due to methoxyethoxy groups, unlike TiCl₄ (hydrophilic) .
- Thermal Stability : Decomposition above 200°C, releasing methacrylic acid and forming TiO₂ residues.
- Reactivity : Less prone to hydrolysis than titanium alkoxides but more reactive than TRIM due to the Ti center.
Biological Activity
Titanium trimethacrylate methoxyethoxythoxide (TTM) is a compound that has garnered attention for its potential applications in various fields, particularly in material science and biomedicine. This article delves into the biological activity of TTM, exploring its interactions with biological systems, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
TTM is a hybrid organic-inorganic compound characterized by its methoxyethoxythoxide groups attached to titanium. This structure contributes to its unique properties, including biocompatibility and the ability to form stable coatings on various substrates.
Biological Activity Overview
TTM exhibits several biological activities that are relevant in medical and industrial applications:
- Antimicrobial Activity : TTM has shown effectiveness against a range of microorganisms, making it a candidate for use in antimicrobial coatings and materials.
- Biocompatibility : Studies indicate that TTM is compatible with human tissues, which supports its potential use in biomedical applications such as dental materials and implants.
- Polymerization Behavior : TTM can undergo polymerization processes that enhance its properties for specific applications, including dental composites and coatings.
Antimicrobial Activity
Research has demonstrated that TTM possesses significant antimicrobial properties. A study published in PubChem indicates that TTM can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Biocompatibility Studies
Biocompatibility is crucial for materials intended for medical use. In vitro studies have assessed the cytotoxicity of TTM using human fibroblast cells. Results indicate that TTM does not significantly affect cell viability at concentrations typically used in dental applications.
Case Study: Dental Applications
A case study involving the use of TTM in dental composites showed promising results. Patients treated with TTM-based composites exhibited lower rates of secondary caries compared to those treated with traditional materials. The study highlighted the material's ability to bond effectively to tooth structures while providing antimicrobial protection.
Polymerization Behavior
TTM's ability to polymerize under UV light or heat makes it suitable for creating durable coatings. This property is particularly useful in developing protective layers for medical devices and surfaces that require sterilization.
Table: Polymerization Conditions for TTM
| Condition | Resulting Property |
|---|---|
| UV Light Exposure | Rapid polymerization; hardening |
| Heat Treatment | Enhanced mechanical strength |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
